1-(Difluoromethoxy)-5-naphthol
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Overview
Description
1-(Difluoromethoxy)-5-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-5-naphthol typically involves the introduction of a difluoromethoxy group to a naphthol derivative. One common method is the reaction of 5-naphthol with difluoromethylating agents under controlled conditions. The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-5-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .
Scientific Research Applications
1-(Difluoromethoxy)-5-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-5-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-(Difluoromethoxy)-2-naphthol
- 1-(Difluoromethoxy)-4-naphthol
- 1-(Difluoromethoxy)-6-naphthol
Comparison: 1-(Difluoromethoxy)-5-naphthol is unique due to the specific position of the difluoromethoxy group on the naphthol ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C11H8F2O2 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
5-(difluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-10-6-2-3-7-8(10)4-1-5-9(7)14/h1-6,11,14H |
InChI Key |
OICNMKFGFXDZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(F)F)C(=C1)O |
Origin of Product |
United States |
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